

An In-Depth Technical Guide on MAX-10181 Induced PD-L1 Dimerization

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Compound of Interest

Compound Name: MAX-10181

Cat. No.: B12387533

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Introduction

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. **MAX-10181** is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides a comprehensive overview of the core mechanism of action of **MAX-10181**: the induction of PD-L1 dimerization.

Core Mechanism of Action: Induced Dimerization

Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, **MAX-10181** functions by binding to a cryptic pocket on the surface of PD-L1. This binding event induces a conformational change in the PD-L1 monomer, promoting the formation of a stable homodimer. The dimerization of PD-L1 effectively sequesters it, preventing its interaction with the PD-1 receptor on T-cells and thereby restoring anti-tumor immunity. This mechanism is a hallmark of a class of biphenyl-based small molecule PD-L1 inhibitors.

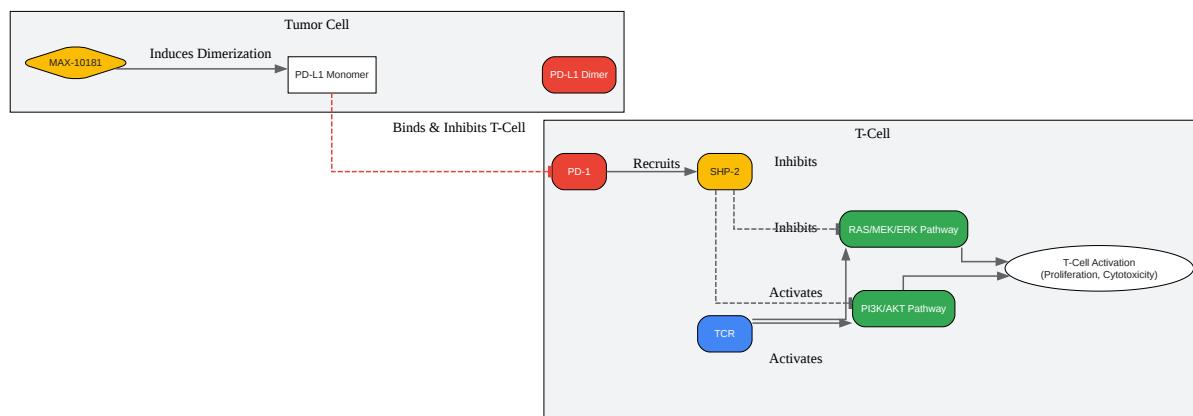
Quantitative Data Summary

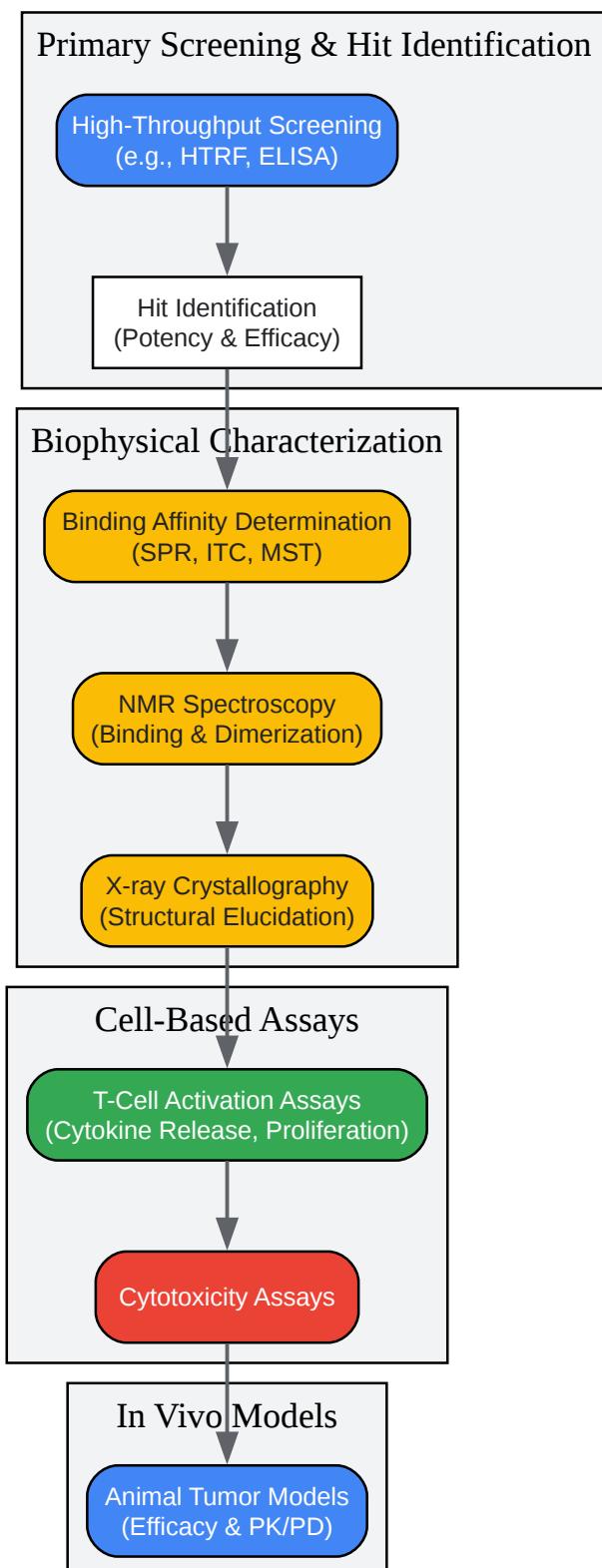
The following table summarizes the key quantitative data for **MAX-10181** and related compounds that function through a similar dimerization mechanism.

Parameter	Molecule	Value	Assay	Reference
IC50	MAX-10181	18 nM	HTRF	
IC50	BMS-202	18 nM	HTRF	[1]
KD	BMS-202	8 μ M	NMR	[2]

Signaling Pathways

MAX-10181-induced dimerization of PD-L1 abrogates the downstream signaling cascade that leads to T-cell exhaustion. By preventing the engagement of PD-1, **MAX-10181** ensures the continued activity of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and cytotoxic function. The diagram below illustrates the signaling pathways involved.



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References

- 1. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
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